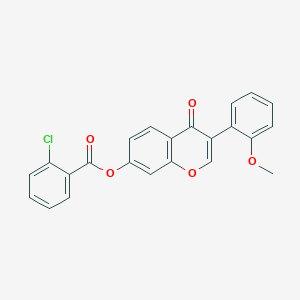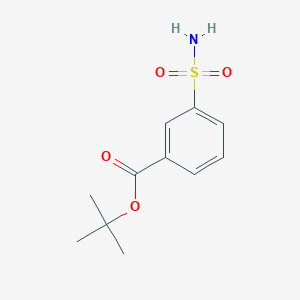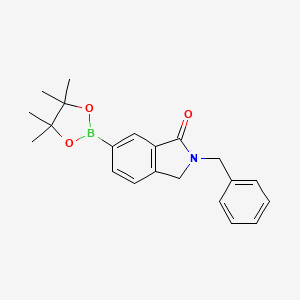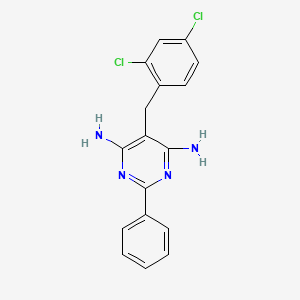![molecular formula C14H27ClN2O2 B2856724 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1909316-16-0](/img/structure/B2856724.png)
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a powder . The compound should be stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the sources I found .Applications De Recherche Scientifique
Privileged Heterocycles in Bioactivity and Synthesis
Research highlights the significance of 1,9-diazaspiro[5.5]undecanes, closely related to the compound , in the treatment of various disorders. These compounds have shown potential in addressing obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their unique structural attributes (Blanco‐Ania, Heus, & Rutjes, 2017).
CCR8 Antagonists for Respiratory Diseases
Diazaspirocycles, including derivatives of the core structure of interest, have been identified as CCR8 antagonists, offering therapeutic strategies for chemokine-mediated diseases, notably respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Advancements in Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates an innovative approach to constructing these complex structures. This methodology emphasizes the efficiency and versatility of synthesizing diazaspirocycles, including the target compound, underlining their importance in medicinal chemistry and drug discovery (Macleod et al., 2006).
Polymer Stabilization through Novel Antioxidants
In the realm of polymer science, diazaspirocycles, particularly those modified with tert-butyl groups, contribute to stabilizing polymers against degradation. The synergistic effect between phenolic and thiopropionate type antioxidants, facilitated by diazaspiro compounds, showcases their utility in enhancing the durability and longevity of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).
Novel Reagents for N-Boc Amino Acids Preparation
The development of new reagents for the preparation of N-Boc-amino acids, involving tert-butyl diazaspirocycles, underscores the compound's role in facilitating synthetic processes. These advancements highlight the compound's significance in simplifying the introduction of protective groups to amines, enhancing both yield and purity in peptide synthesis (Rao et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and keeping the container tightly closed (P233) .
Propriétés
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUMVZXCMFHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2856642.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)
![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)


![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)

![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)


